![molecular formula C18H20N6O B5507804 2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions. One method for synthesizing similar molecules involves a one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, which could be analogous to the target compound. This process includes steps like deprotection, imination, acid-promoted heterocyclization, and aromatization, demonstrating the complexity involved in synthesizing such compounds (Tseng et al., 2019).

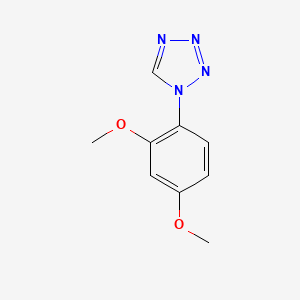

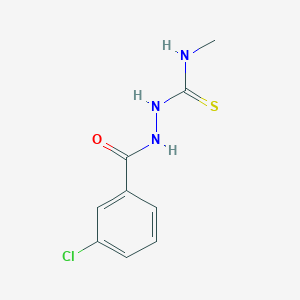

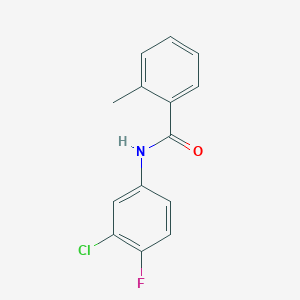

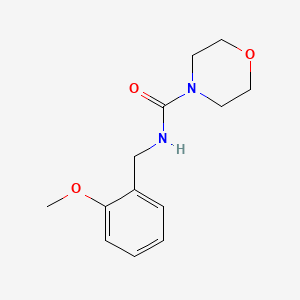

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been studied using various techniques. For instance, the structure of a Schiff base ligand of 4-aminoantipyrine was analyzed through single-crystal X-ray diffraction, revealing its trans configuration and crystalline form, providing insights into how similar analyses could be applied to understand the structural intricacies of the target compound (Alam & Lee, 2012).

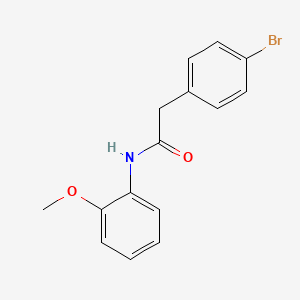

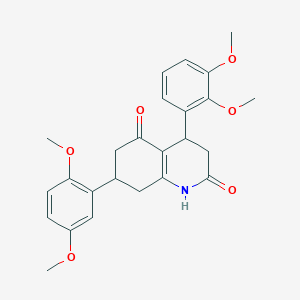

Chemical Reactions and Properties

The chemical reactions and properties of related compounds suggest a range of activities. For example, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit various biological activities, hinting at the potential reactivity and functional versatility of the target molecule (Menozzi et al., 1993).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. These properties can be inferred from studies like the crystal structure analysis of zinc complexes, providing a foundation for predicting the behavior of the target compound in different environments (Wang et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

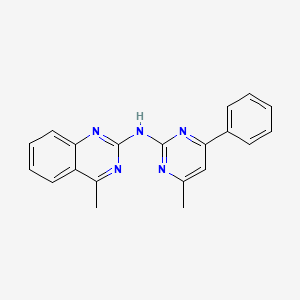

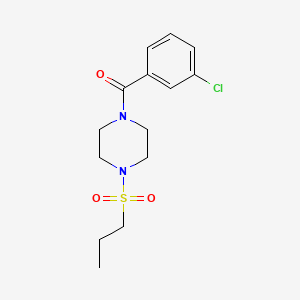

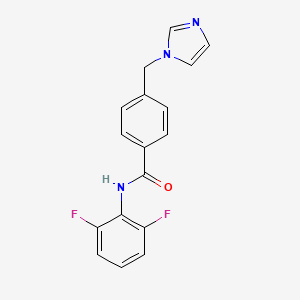

Researchers have focused on the synthesis of novel heterocyclic compounds using derivatives similar to the compound . These studies involve the creation of various derivatives that are evaluated for their antimicrobial, anti-inflammatory, and anticancer activities.

A study described the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antimicrobial and anti-inflammatory activities. The process utilized a multi-component cyclo-condensation reaction, showcasing the compound's utility in generating structurally diverse libraries of biologically active molecules (Kendre, Landge, & Bhusare, 2015).

Another research effort involved the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene as a starting material. This study highlights the compound's versatility in synthesizing a variety of heterocyclic compounds with potential pharmacological activities (Roman, 2013).

Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, demonstrating the compound's application in creating new molecules with enhanced antimicrobial activities. This research emphasizes the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

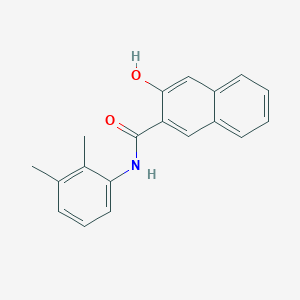

Anticancer and Anti-Inflammatory Applications

The compound and its derivatives have been studied for potential anticancer and anti-inflammatory properties.

- Synthesis of pyrazolo[3,4-d]pyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting the compound's contribution to developing new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,2-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-18(2,3)17(25)21-14-7-5-13(6-8-14)20-15-9-10-16(23-22-15)24-12-4-11-19-24/h4-12H,1-3H3,(H,20,22)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUNNBMWCRBXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)